molecular formula C23H23N5O5S2 B606285 BMS-986120 CAS No. 1478712-37-6

BMS-986120

Cat. No.: B606285
CAS No.: 1478712-37-6
M. Wt: 513.6 g/mol
InChI Key: MINMDCMSHDBHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-986120 is a novel first-in-class oral antagonist of protease-activated receptor 4 (PAR4). It is highly selective and reversible, with potent antiplatelet effects. This compound has shown significant potential in reducing thrombus formation under conditions of high shear stress, making it a promising candidate for antiplatelet therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-986120 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

BMS-986120 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often evaluated for their antiplatelet activity and other biological effects .

Scientific Research Applications

BMS-986120 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-986120 exerts its effects by selectively binding to and inhibiting protease-activated receptor 4 (PAR4). This receptor is activated by thrombin, leading to platelet activation and aggregation. By blocking PAR4, this compound prevents thrombin-induced platelet activation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of calcium mobilization and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-986120 is unique in its high selectivity and reversible inhibition of PAR4, which provides potent antiplatelet effects with a potentially lower risk of bleeding compared to other antiplatelet agents. Its ability to reduce thrombus formation under high shear stress conditions makes it particularly valuable for preventing arterial thrombosis .

Properties

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDCMSHDBHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478712-37-6
Record name BMS-986120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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